molecular formula C21H22ClN3O2 B11427978 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide

Cat. No.: B11427978
M. Wt: 383.9 g/mol
InChI Key: LTJNVJLQXUYKOS-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide
  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22ClN3O2/c1-13(2)25(21(26)18-11-14(3)5-6-15(18)4)12-19-23-20(24-27-19)16-7-9-17(22)10-8-16/h5-11,13H,12H2,1-4H3

InChI Key

LTJNVJLQXUYKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C

Origin of Product

United States

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